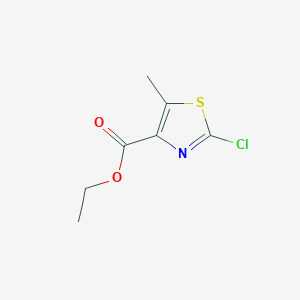

Ethyl 2-chloro-5-methylthiazole-4-carboxylate

CAS No.: 907545-27-1

Cat. No.: VC2830520

Molecular Formula: C7H8ClNO2S

Molecular Weight: 205.66 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 907545-27-1 |

|---|---|

| Molecular Formula | C7H8ClNO2S |

| Molecular Weight | 205.66 g/mol |

| IUPAC Name | ethyl 2-chloro-5-methyl-1,3-thiazole-4-carboxylate |

| Standard InChI | InChI=1S/C7H8ClNO2S/c1-3-11-6(10)5-4(2)12-7(8)9-5/h3H2,1-2H3 |

| Standard InChI Key | HPTJVXQXCVATIH-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=C(SC(=N1)Cl)C |

| Canonical SMILES | CCOC(=O)C1=C(SC(=N1)Cl)C |

Introduction

| Identifier Type | Value |

|---|---|

| CAS Number | 907545-27-1 |

| Molecular Formula | C7H8ClNO2S |

| Molecular Weight | 205.66 g/mol |

| PubChem CID | 53302340 |

| InChI | InChI=1S/C7H8ClNO2S/c1-3-11-6(10)5-4(2)12-7(8)9-5/h3H2,1-2H3 |

| InChIKey | HPTJVXQXCVATIH-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=C(SC(=N1)Cl)C |

The thiazole scaffold is present in various pharmaceutical agents and natural products, making derivatives such as Ethyl 2-chloro-5-methylthiazole-4-carboxylate valuable building blocks in organic synthesis and drug discovery efforts. This compound serves as an important intermediate in the preparation of more complex molecules with potential pharmaceutical applications.

Physical and Chemical Properties

Physical State and Appearance

Ethyl 2-chloro-5-methylthiazole-4-carboxylate typically appears as needle-shaped crystals when recrystallized from petroleum ether . The compound has a mild characteristic odor that can be useful for its identification in laboratory settings.

Physical Constants

Precise knowledge of physical constants is essential for handling and working with this compound in research and industrial applications. The following table summarizes the key physical properties of Ethyl 2-chloro-5-methylthiazole-4-carboxylate:

Table 2: Physical Properties of Ethyl 2-chloro-5-methylthiazole-4-carboxylate

| Property | Value | Conditions |

|---|---|---|

| Melting point | 56.7°C | - |

| Boiling point | 287°C | - |

| Flash point | 124°C | - |

| Auto-ignition temperature | ≥520°C | - |

| pH | 5.8 | Test item |

| Density | 1.24 | at 20°C |

| Vapor pressure | 0.474 Pa | at 20°C |

| Vapor pressure | 0.906 Pa | at 25°C |

| Partition coefficient (log Pow) | 3.18 | at 22.5°C |

These physical constants provide valuable information for researchers working with this compound, particularly for purification processes, handling procedures, and safety considerations .

Solubility Profile

The compound has limited water solubility, reported as less than 0.1 mg/mL at 68.9°F (approximately 20.5°C) . This low aqueous solubility is typical for many heterocyclic compounds with lipophilic substituents. The partition coefficient (log Pow) of 3.18 indicates that the compound has considerable lipophilicity, preferring organic phases over aqueous ones. This property can be advantageous for certain applications, particularly in drug design where membrane permeability is an important consideration.

Chemical Reactivity

As a thiazole derivative with a chlorine substituent at the 2-position, Ethyl 2-chloro-5-methylthiazole-4-carboxylate exhibits distinctive reactivity patterns:

-

The chlorine atom at position 2 is susceptible to nucleophilic substitution reactions, making it a versatile building block for further functionalization.

-

The ethyl ester group at position 4 can undergo typical reactions of carboxylic acid derivatives, including hydrolysis to the corresponding carboxylic acid, transesterification to form different esters, and reduction to form alcohols or amines.

-

The methyl group at position 5 can potentially participate in condensation reactions or serve as a site for further functionalization through radical or base-catalyzed reactions.

These reactivity patterns contribute to the compound's utility as a synthetic intermediate in the preparation of more complex molecules with potential biological activities.

Synthesis Methodologies

Primary Synthesis Route

The most well-documented synthesis of Ethyl 2-chloro-5-methylthiazole-4-carboxylate involves the transformation of ethyl 2-amino-5-methylthiazole-4-carboxylate via a diazotization-type reaction using copper(II) chloride and tert-butyl nitrite. This method offers good yields and relatively straightforward purification procedures.

The detailed synthetic procedure is as follows:

-

To a solution of t-BuONO (2.21 g, 21.5 mmol) and CuCl2 (2.16 g, 16.1 mmol) in acetonitrile (30 mL) is added ethyl 2-amino-5-methylthiazole-4-carboxylate (2.0 g, 10.7 mmol).

-

The mixture is stirred at 80°C for 16 hours under inert atmosphere conditions.

-

After completion, the reaction is quenched with saturated aqueous NH4Cl solution (30 mL).

-

The resulting mixture is poured into water (20 mL) and extracted with ethyl acetate (20 mL × 2).

-

The combined organic phases are washed with brine (20 mL × 3), dried with anhydrous Na2SO4, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography (SiO2, gradient elution: 0-10% ethyl acetate in petroleum ether) to give Ethyl 2-chloro-5-methylthiazole-4-carboxylate as a light yellow solid .

The product can be characterized by:

-

MS (ESI): mass calcd. for C7H8ClNO2S, 205.0; m/z found, 206.1 [M+H]+

-

1H NMR (400MHz, CDCl3) δ = 4.34 (q, J=7.2 Hz, 2H), 2.70 (s, 3H), 1.37 (t, J=7.2 Hz, 3H)

This synthetic approach represents a significant improvement over traditional methods, offering better yields and avoiding the use of more hazardous reagents.

Alternative Synthesis Approaches

While the copper-mediated chlorination represents the most commonly reported method, other approaches may be feasible based on general thiazole chemistry. These could include:

-

Direct chlorination of the thiazole ring using chlorinating agents such as N-chlorosuccinimide (NCS) or phosphorus oxychloride (POCl3).

-

Construction of the thiazole ring from appropriate precursors, incorporating the chlorine atom during the ring formation process.

-

Halogen exchange reactions from the corresponding bromo derivative using copper-catalyzed methods.

These alternative approaches might offer advantages in specific contexts, depending on the availability of starting materials and the scale of synthesis required.

Applications in Organic Synthesis

Role as a Synthetic Intermediate

Ethyl 2-chloro-5-methylthiazole-4-carboxylate serves as a versatile building block in organic synthesis, particularly in the preparation of more complex heterocyclic compounds. Its utility stems from several structural features:

-

The reactive chlorine atom at position 2 allows for various nucleophilic substitution reactions, facilitating the introduction of diverse functional groups.

-

The ethyl ester moiety provides opportunities for further transformation, including hydrolysis, reduction, and amidation reactions.

-

The methyl group at position 5 can serve as a handle for further functionalization.

One specific application noted in the literature is its use as a reactant for the preparation of bicyclic octahydrocyclopenta-pyrrolo compounds , which may have applications in pharmaceutical research.

Transformation Reactions

The compound can undergo various transformation reactions, expanding its utility in organic synthesis:

Table 3: Key Transformation Reactions of Ethyl 2-chloro-5-methylthiazole-4-carboxylate

| Reaction Type | Reagents | Product Type | Potential Applications |

|---|---|---|---|

| Nucleophilic substitution at C-2 | Amines, thiols, alcohols | 2-substituted thiazoles | Biologically active compounds |

| Ester hydrolysis | Aqueous base or acid | Carboxylic acid derivative | Precursor to amides, esters |

| Ester reduction | LiAlH4, DIBAL-H | Alcohol derivative | Precursor to aldehydes, amines |

| Amidation | Amines | Amide derivative | Peptidomimetics, enzyme inhibitors |

| Cross-coupling | Palladium catalysts, organometallic reagents | C-C bond formation | Complex molecular scaffolds |

These transformations highlight the versatility of Ethyl 2-chloro-5-methylthiazole-4-carboxylate as a building block in organic synthesis, particularly in the context of medicinal chemistry and drug discovery.

Biological Activity and Medicinal Chemistry Applications

Applications in Drug Discovery

Thiazole derivatives similar to Ethyl 2-chloro-5-methylthiazole-4-carboxylate have found applications in various therapeutic areas:

-

Antimicrobial agents: The thiazole ring is present in several antibiotics, including the penicillin family, highlighting its importance in this field.

-

Anticancer compounds: Thiazole-containing molecules have shown potential in targeting various cancer pathways, including enzyme inhibition and apoptosis induction.

-

Anti-inflammatory agents: Several thiazole derivatives exhibit anti-inflammatory properties through different mechanisms.

The presence of the chlorine substituent at position 2 of the thiazole ring can enhance binding to biological targets through halogen bonding, potentially improving the biological activity of derivatives prepared from Ethyl 2-chloro-5-methylthiazole-4-carboxylate.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume